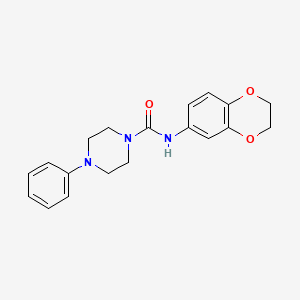
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide” is a research compound . Its empirical formula is C12H15NO3 and its molecular weight is 221.25 . It is usually in solid form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control yielded 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which was further substituted at N-position with various alkyl/aryl halides .Molecular Structure Analysis
The structures of these compounds were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Physical And Chemical Properties Analysis
“N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide” is a solid compound . Its empirical formula is C12H15NO3 and its molecular weight is 221.25 .科学的研究の応用
Antibacterial Agents
These compounds have been synthesized and tested for their antibacterial potential . They have shown potent therapeutic potential against various Gram-negative and Gram-positive strains .
Enzyme Inhibitors
The synthesized derivatives of these compounds have been screened for inhibitory activity against lipoxygenase enzyme . Lipoxygenases are a family of enzymes that are involved in the metabolism of fatty acids and have been implicated in several diseases including cancer and inflammation.
Protease Inhibitors
Sulfonamides, which are medicinally active compounds known as inhibitors of proteases , are widely used in antiviral, antibacterial, antimigraine, and antidiuretic medications .
Carbonic Anhydrase Inhibitors
These compounds are inhibitors of carbonic anhydrase, which is a causative agent of many physiological disorders including epilepsy and osteoporosis .
Anticancer Properties
Some sulfonamide derivatives have also been found to exhibit anticancer properties . They achieve this effect by disturbing the cell cycle in the G1 phase and by acting as inhibitors of histone deacetylase (HDAC), thereby ceasing tumor cell growth .
Cysteine Protease Inhibitors
Other sulfonamide derivatives have been recently found to be effective cysteine protease inhibitors . Cysteine proteases are enzymes that can break down proteins and peptides, and their inhibition can be useful in the treatment of diseases such as cancer and infectious diseases.
Alzheimer’s Disease Treatment
The synthesized derivatives of these compounds have been studied as possible agents for treating Alzheimer’s disease . All the cholinesterase enzyme inhibitors are good agents for treating Alzheimer’s disease .
Organic Synthesis
These compounds can also be used in organic synthesis reactions to produce dendrimers , as ligands for catalysts of asymmetrical reactions , etc .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-19(20-15-6-7-17-18(14-15)25-13-12-24-17)22-10-8-21(9-11-22)16-4-2-1-3-5-16/h1-7,14H,8-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNFKBYLNTWQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylpiperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

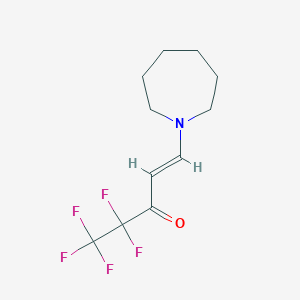
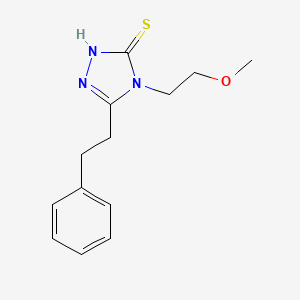
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2504934.png)
![5-isopropyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2504935.png)
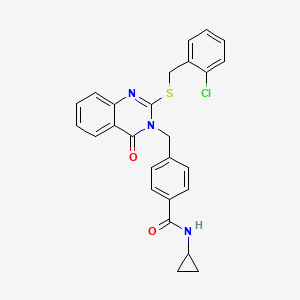

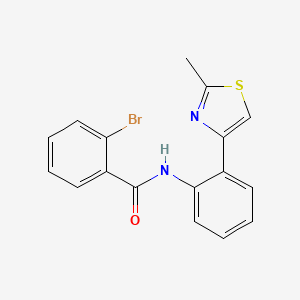


![N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2504948.png)
![5-amino-1-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2504950.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2504951.png)
![4-Methyl-4-azaspiro[2.5]octan-7-amine](/img/structure/B2504953.png)
